molecular formula C21H22FN3O3S B2423429 4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole CAS No. 862741-02-4

4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole

Cat. No.: B2423429
CAS No.: 862741-02-4
M. Wt: 415.48
InChI Key: SEXPEYBAEMJIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxazole ring, a heterocyclic ring containing nitrogen and oxygen, would likely be a key structural feature. The fluorophenyl, sulfonyl, methylpiperazinyl, and tolyl groups would all add additional complexity to the structure.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The oxazole ring could potentially undergo reactions like electrophilic substitution or ring-opening. The sulfonyl group could undergo reactions like reduction or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability.

Scientific Research Applications

Anticancer Activity

  • A study by Zyabrev et al. (2022) on 4-arylsulfonyl-1,3-oxazoles reported significant anticancer activity against various cancer cell lines, indicating the potential for such compounds in cancer treatment.

Intermolecular Interactions Analysis

  • Panini et al. (2014) conducted a study analyzing intermolecular interactions in related compounds, contributing to a better understanding of their structural stability and potential applications.

Transformations and Derivatives

  • Research by Vasin et al. (2014) explored the thermal, acid-catalyzed, and photolytic transformations of related spirocyclic 3H-pyrazoles, potentially leading to new derivatives with distinct properties.

Antioxidant Activity

  • A study by Talapuru et al. (2014) showed that amidomethane sulfonyl-linked derivatives exhibited significant antioxidant activity, suggesting potential for therapeutic use.

Anti-Anoxic Activity

  • Ohkubo et al. (1995) synthesized novel 4-arylazole derivatives and tested them for anti-anoxic activity, finding significant effects in certain compounds.

Antimicrobial Activity

  • Kariuki et al. (2022) reported on compounds with a similar structure showing promising antimicrobial activity.

Cytotoxicity Evaluation

  • A paper by Apostol et al. (2019) evaluated the cytotoxicity of compounds containing the 4-(phenylsulfonyl)phenyl moiety, which is crucial for assessing safety profiles.

Antibacterial Activity Against Plant Pathogens

  • Shi et al. (2015) explored sulfone derivatives' antibacterial activities against rice bacterial leaf blight, indicating agricultural applications.

Fluorescent Molecular Probes

  • The study by Diwu et al. (1997) on diphenyloxazoles with a similar structure highlights the potential use of these compounds as fluorescent molecular probes for biological events.

Strychnine-Induced Convulsions Antagonists

  • Kane et al. (1994) demonstrated that some derivatives can act as selective antagonists against strychnine-induced convulsions, indicating potential in neurological applications.

Interaction and Synthesis of New Heterocyclic Systems

  • Корниенко et al. (2014) investigated the interaction of related compounds, leading to the synthesis of new heterocyclic systems with potential for varied applications.

5-HT(1B/1D) Antagonists

  • Research by Liao et al. (2000) on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, structurally related compounds, provided insights into their use as 5-HT(1B/1D) antagonists.

Anticancer Agents Synthesis

  • Han et al. (2018) synthesized and evaluated new naproxen derivatives for anticancer activity, demonstrating the potential of such compounds in cancer therapy.

Antibacterial Activity

  • Nagaraj et al. (2018) found that certain triazole analogues showed significant inhibition of bacterial growth, suggesting their use in antimicrobial therapies.

Nonsteroidal Anti-Inflammatory Drug Development

  • Zhou et al. (2009) designed and synthesized 4,5-diaryloxazole analogs as novel nonsteroidal anti-inflammatory drugs, exploring their therapeutic potential and side effect profiles.

COX-2 Inhibitors

  • The study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed their potential as selective cyclooxygenase-2 inhibitors, important for treating inflammation.

Pesticidal Activities

  • Choi et al. (2015) synthesized and tested compounds for pesticidal activities against mosquito larvae and phytopathogenic fungi, showing their potential in pest control.

Antitumor Activity of Schiff Bases

  • Ding et al. (2016) synthesized novel 1,2,4-triazole Schiff bases with antitumor activity, contributing to cancer research.

Antimicrobial Activities of Eperezolid-like Molecules

  • A paper by Yolal et al. (2012) discussed the synthesis of eperezolid-like molecules and their antimicrobial activities, indicating the potential for treating bacterial infections.

Extended Oxazoles Synthesis

  • Research by Patil & Luzzio (2016) on 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole highlighted its use as a scaffold for synthetic elaboration, showing the versatility of such compounds.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific functional groups present. It’s possible that the compound could interact with biological targets through mechanisms like hydrogen bonding, hydrophobic interactions, or ionic interactions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-15-3-5-16(6-4-15)19-23-20(21(28-19)25-13-11-24(2)12-14-25)29(26,27)18-9-7-17(22)8-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXPEYBAEMJIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.